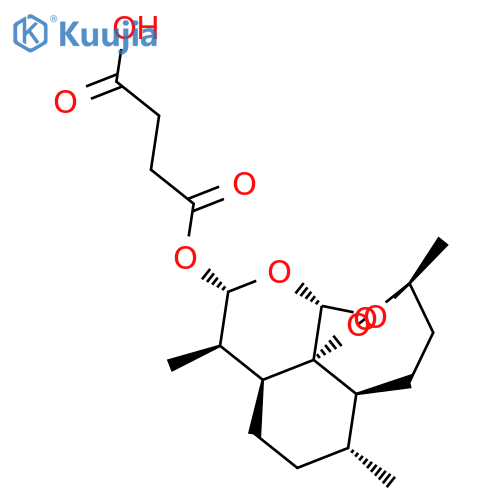

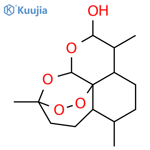

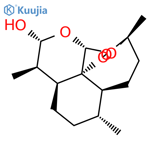

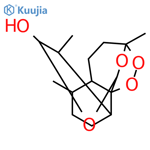

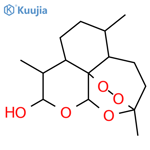

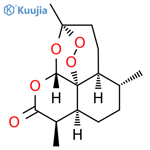

Studies on analogs of arteannuin. II. Synthesis of some carboxylic esters and carbonates of dihydroarteannuin by using 4-(N,N-dimethylamino)pyridine as an active acylation catalyst

,

Huaxue Xuebao,

1982,

40(6),

557-61